Citreamicin zeta

Description

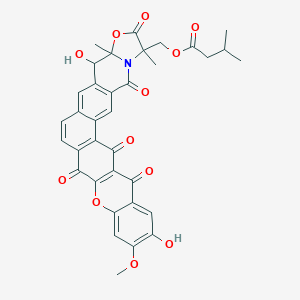

Citreamicin zeta is a member of the citreamicin family, a group of structurally complex antibiotics produced by Micromonospora citrea. It is distinguished by its unique biosynthesis pathway, which can be significantly enhanced (20–200-fold) using methyltransferase inhibitors like sinefungin or aminopterin . While its exact structure remains less characterized compared to other citreamicins (e.g., εA/εB or θA/θB), it shares core features such as polycyclic aromatic rings and heterocyclic moieties common to this antibiotic class.

Properties

CAS No. |

128969-89-1 |

|---|---|

Molecular Formula |

C35H29NO12 |

Molecular Weight |

655.6 g/mol |

IUPAC Name |

(11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate |

InChI |

InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3 |

InChI Key |

TUPDRFUSBGIQLD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |

Canonical SMILES |

CC(C)CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2O)C=C4C=CC5=C(C4=C3)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)O)OC)C)C |

Synonyms |

citreamicin zeta LL E19085 zeta LL-E19085zeta |

Origin of Product |

United States |

Comparison with Similar Compounds

Citreamicin εA and εB

Citreamicin εA and εB are diastereomers with distinct cytotoxic and molecular profiles:

Citreamicin θA and θB

These enantiomers, isolated from Streptomyces caelestis, exhibit potent antimicrobial activity:

- Key Insight: The nitrogenous ring in θA/B correlates with enhanced antibacterial activity compared to non-heterocyclic analogs like citreaglycon A .

Neocitreamicins I and II

Griseusins and Chaxamycins

Griseusin A and 4′-deacetylgriseusin A :

Chaxamycin D :

- An ansamycin-class compound with Hsp90 inhibition but weaker anti-MRSA activity (MIC >2 µg/mL) compared to citreamicins .

Research Implications

- Citreamicin Zeta : Its scalable production under methylase inhibition makes it a candidate for derivatization to enhance bioactivity .

- Diastereomers (εA/εB) : Highlight the role of stereochemistry in apoptosis regulation, suggesting εB as a faster-acting cytotoxic agent .

- θA/θB vs. Griseusins : While both target MRSA, θA/B’s heterocyclic structure offers a distinct mechanism compared to griseusins’ TRAIL pathway activation .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Citreamicin Zeta, and how can researchers ensure reproducibility?

- Methodological Answer: Synthesis typically involves fermentation using Streptomyces species under controlled conditions (e.g., pH 7.2, 28°C, 120 rpm agitation). Key steps include strain validation, nutrient optimization (e.g., carbon/nitrogen ratios), and extraction using ethyl acetate followed by HPLC purification. To ensure reproducibility, document batch-specific variables (e.g., fermentation time, solvent purity) and validate each step with LC-MS and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, 1D/2D NMR (e.g., , -COSY) for structural elucidation, and HPLC-PDA for purity assessment (>95%). Cross-validate results with published spectral libraries and include internal standards (e.g., USP-grade reference materials) to minimize instrumental drift .

Q. How does this compound’s mechanism of action differ from other polyketide antibiotics?

- Methodological Answer: Design comparative studies using in vitro bacterial inhibition assays (e.g., MIC against S. aureus and E. coli) paired with transcriptomic analysis (RNA-seq) to identify differentially expressed genes. Contrast findings with known polyketides (e.g., erythromycin) to pinpoint unique targets, such as ribosomal subunit binding vs. cell membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Perform meta-analysis of existing data (e.g., IC values, assay conditions) to identify variables influencing outcomes. For example, discrepancies in MIC values may arise from differences in bacterial strains (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth). Replicate conflicting experiments under standardized conditions and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies are effective for optimizing this compound yield in genetically modified Streptomyces strains?

- Methodological Answer: Use CRISPR-Cas9 to overexpress biosynthetic gene clusters (e.g., ctmZ) while knocking out competing pathways (e.g., shunt products). Monitor yield via qRT-PCR (gene expression) and LC-MS (product quantification). Employ response surface methodology (RSM) to optimize fermentation parameters (e.g., temperature, aeration) and validate scalability in bioreactors (3L→30L batches) .

Q. How can multi-omics approaches elucidate this compound’s role in microbial competition?

- Methodological Answer: Integrate metabolomics (LC-HRMS), proteomics (LC-MS/MS), and genomic data (Illumina sequencing) from co-cultures of Streptomyces and competitor microbes. Use network analysis (e.g., Cytoscape) to map metabolite interactions and identify quorum-sensing molecules that upregulate this compound production under stress .

Q. What experimental designs mitigate batch-to-batch variability in this compound research?

- Methodological Answer: Implement strict quality control (QC) protocols:

- Pre-production : Validate strain purity via 16S rRNA sequencing.

- Fermentation : Monitor dissolved oxygen and pH in real time.

- Post-production : Quantify peptide content (BCA assay), residual solvents (GC-MS), and endotoxins (LAL assay). Archive samples for long-term stability studies (e.g., -80°C storage) .

Data Presentation and Reproducibility

Q. How should researchers document this compound’s spectral data to facilitate peer validation?

- Methodological Answer: Publish raw spectral files (e.g., .RAW for HR-MS, .JCAMP for NMR) in supplementary materials. Annotate key peaks with δ values (ppm) and coupling constants (Hz). For HPLC, include chromatograms with retention times, column specifications (e.g., C18, 5µm), and mobile phase gradients .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response curves?

- Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC/EC with 95% confidence intervals and assess goodness-of-fit (R, residual plots). For multi-experiment studies, apply mixed-effects models to account for inter-experiment variability .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.